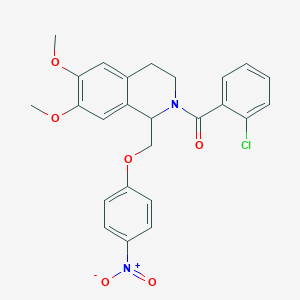![molecular formula C19H16N2O3S B2700076 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097887-98-2](/img/structure/B2700076.png)
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide” is a complex organic compound that contains several interesting functional groups and structural elements . It includes a furan ring, a thiophene ring, and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The furan, thiophene, and indole rings would likely contribute to the compound’s aromaticity . The hydroxy and carboxamide groups could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could increase its stability and potentially its boiling point . The hydroxy and carboxamide groups could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Researchers have developed various synthetic routes and chemical transformations to explore the structural versatility and reactivity of compounds containing furan, thiophene, and indole moieties. For example, the decarboxylative Claisen rearrangement has been employed to yield 2,3-disubstituted heteroaromatic products, highlighting a method for constructing complex heterocyclic structures from simpler precursors (Craig et al., 2005). Furthermore, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole via coupling and subsequent electrophilic substitution reactions demonstrate the compound's utility in forming heterocyclic systems with potential biological activities (Aleksandrov & El’chaninov, 2017).
Biological Activity and Pharmacological Potential
Compounds derived from furan, thiophene, and indoles have been evaluated for their biological activities, including anticancer, antibacterial, and antiviral properties. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized and tested as epidemal growth factor receptor inhibitors and anticancer agents, showing potent activities against various cancer cell lines (Lan et al., 2017). Another study reported the synthesis of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the compound's potential in antiviral drug development (Yongshi et al., 2017).
Material Science and Polymer Chemistry
The incorporation of furan and thiophene units into polymeric materials has been explored for the development of novel biobased materials. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block demonstrates the feasibility of creating sustainable and biodegradable polymers with potential applications in various industries (Jiang et al., 2014).
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide” contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Indole derivatives can affect a wide range of biological processes due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the indole nucleus in many synthetic drug molecules suggests that it might have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of indole derivatives , it might have a wide range of effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-25-11-14)17-6-3-8-24-17/h1-11,21,23H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVURNCRNZVFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

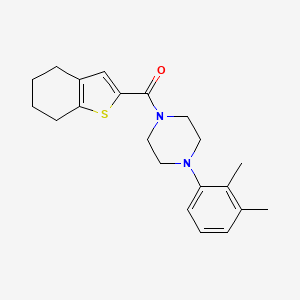
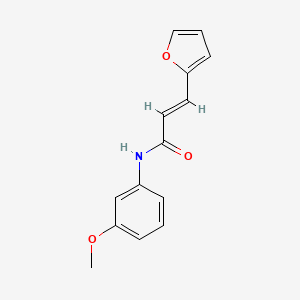
![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)
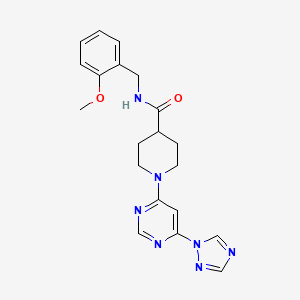
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
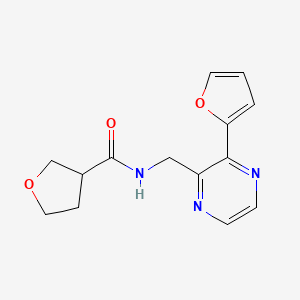
![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)

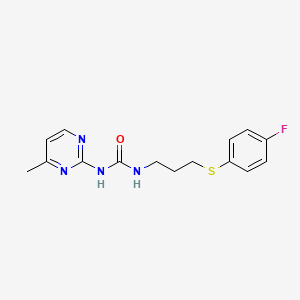
![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)
